1-(3-Methoxypropanesulfonyl)piperidine

Overview

Description

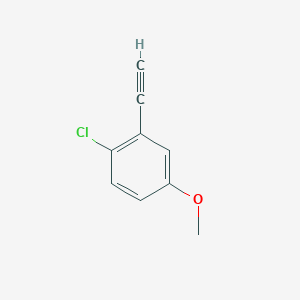

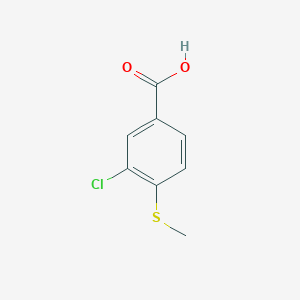

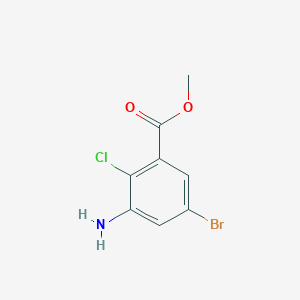

1-(3-Methoxypropanesulfonyl)piperidine (MPSP) is a chemical compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 236.3 g/mol and a melting point of 108-109°C. MPSP has a wide range of applications in organic synthesis, biochemistry, and pharmacology. It is a versatile reagent that can be used in the synthesis of a variety of organic compounds, and has been used in the production of drugs, pesticides, and other chemicals.

Scientific Research Applications

Corrosion Inhibition

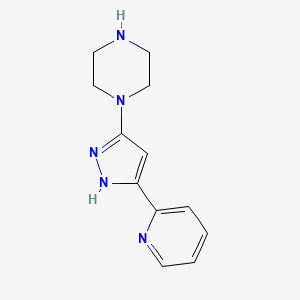

- Quantum Chemical and Molecular Dynamic Simulation Studies for Corrosion Inhibition : A study explored the adsorption and corrosion inhibition properties of certain piperidine derivatives, including (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-3-methoxybenzenesulfonamide, on iron corrosion. Quantum chemical calculations and molecular dynamics simulations were conducted to understand their inhibition efficiencies, suggesting potential applications in corrosion protection. The adsorption behavior on metal surfaces indicates their effectiveness as corrosion inhibitors (Kaya et al., 2016).

Antimicrobial and Antitumor Applications

Enhanced Photodynamic Antimicrobial Activity : A study on the photodynamic antimicrobial activity of surface-modified silica nanoparticles (SiNPs) doped with zinc(II) phthalocyanines revealed the incorporation of 1-(2-Methoxyethyl)piperidine substituted Zn phthalocyanine complex. This complex showed significant log reduction values towards Staphylococcus aureus, highlighting its potential in antimicrobial applications (Magadla & Nyokong, 2020).

Piperine as a Phytochemical Potentiator : Research on piperine, a derivative of piperidine, showed its ability to enhance the efficacy of ciprofloxacin against Staphylococcus aureus, including drug-resistant strains. By inhibiting bacterial efflux pumps, piperine significantly reduced the minimum inhibitory concentrations (MICs) of ciprofloxacin, suggesting its role in combating antibiotic resistance (Khan et al., 2006).

Pharmaceutical Synthesis and Drug Development

Synthesis of Piperidines and Related Compounds : A study provided a new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines through the cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method has implications for the development of new pharmaceuticals, showcasing the versatility of piperidine-based compounds in medicinal chemistry (Back & Nakajima, 2000).

Selective Killing of Bacterial Persisters : Another study identified a compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), that selectively kills bacterial persisters resistant to antibiotics without affecting normal cells. This discovery opens new avenues for tackling persistent bacterial infections (Kim et al., 2011).

properties

IUPAC Name |

1-(3-methoxypropylsulfonyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S/c1-13-8-5-9-14(11,12)10-6-3-2-4-7-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHFFVUVWGRARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxypropanesulfonyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.